molecular formula C20H21N3O2S B2492897 N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide CAS No. 1007193-28-3

N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide

Cat. No. B2492897
CAS RN: 1007193-28-3
M. Wt: 367.47
InChI Key: OAHMCHUOARDYDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that include the formation of pyrazole or naphthalene derivatives. For instance, the synthesis of pyrazole derivatives can be achieved through reactions involving arylidinecyanothioacetamide in ethanol/piperidine solutions under reflux conditions (A. Hussein et al., 2009). Similarly, the synthesis of naphthyl moieties often involves reactions of naphthaldehydes with specific reagents to yield complex heterocyclic compounds (A. M. Abdel Fattah et al., 2007).

Molecular Structure Analysis

The molecular structure of related compounds is characterized by the presence of aromatic rings and heteroatoms, contributing to their unique chemical and physical properties. X-ray crystallography and NMR spectroscopy are commonly used techniques for determining the structure of such complex molecules. For example, the molecular structure of 3,5-diaryl-1H-pyrazoles has been elucidated using X-ray crystal structure analysis, highlighting the presence of intermolecular hydrogen bonds and tautomeric forms (Chunyang Zheng et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of "N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide" and related compounds is influenced by the functional groups present in their structure. These compounds undergo various chemical reactions, such as cycloadditions, nucleophilic substitutions, and electrophilic additions, depending on the reacting partners and conditions. The study of their chemical properties provides insights into their potential applications in synthesizing novel materials or as intermediates in organic synthesis.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, are crucial for their practical applications. These properties are determined by the molecular structure and the presence of specific functional groups. Understanding the physical properties is essential for designing experiments and for the potential application of these compounds in various fields.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity towards different reagents, and photochemical behavior, are vital for understanding the behavior of "this compound" in chemical reactions. Studies on related compounds have shown that the presence of naphthyl and pyrazole moieties significantly influences their chemical properties, making them suitable for a wide range of chemical transformations.

Mechanism of Action

properties

IUPAC Name

N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-20(2,3)23-18(16-11-26(25)12-17(16)22-23)21-19(24)15-9-8-13-6-4-5-7-14(13)10-15/h4-10H,11-12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHMCHUOARDYDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CS(=O)CC2=N1)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.